molecular formula C13H20O3 B15334962 1,4-Dioxadispiro[4.0.5.4]pentadecan-7-one

1,4-Dioxadispiro[4.0.5.4]pentadecan-7-one

Cat. No.: B15334962
M. Wt: 224.30 g/mol
InChI Key: YBBIUOGAZGRFOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dioxadispiro[4.0.5.4]pentadecan-7-one is a complex organic compound with the molecular formula C₁₃H₂₀O₃ and a molecular weight of 224.296 g/mol . This compound features a unique spiro structure, which includes two spiro-connected rings, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dioxadispiro[4.0.5.4]pentadecan-7-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a diol and a diketone, the reaction can proceed through an acid-catalyzed cyclization to form the spiro structure.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory synthesis methods, scaled up to accommodate larger volumes. This often includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process might also involve purification steps such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

1,4-Dioxadispiro[4.0.5.4]pentadecan-7-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, potentially converting ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to the oxygen atoms in the spiro rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Various nucleophiles such as halides, amines, or thiols under basic or acidic conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

1,4-Dioxadispiro[4.0.5.4]pentadecan-7-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules due to its unique spiro structure.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 1,4-Dioxadispiro[4.0.5.4]pentadecan-7-one exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity. The spiro structure can influence the compound’s binding affinity and specificity, making it a valuable scaffold in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    Spiro[5.5]undecane: Another spiro compound with a different ring structure.

    1,4-Dioxaspiro[4.5]decane: Similar in having a spiro and dioxane ring but differs in ring size and connectivity.

Uniqueness

1,4-Dioxadispiro[4.0.5.4]pentadecan-7-one is unique due to its specific spiro configuration, which imparts distinct chemical and physical properties. This uniqueness makes it particularly useful in applications requiring specific molecular geometries and reactivities.

Properties

Molecular Formula

C13H20O3

Molecular Weight

224.30 g/mol

IUPAC Name

1,4-dioxadispiro[4.0.56.45]pentadecan-7-one

InChI

InChI=1S/C13H20O3/c14-11-5-1-2-6-12(11)7-3-4-8-13(12)15-9-10-16-13/h1-10H2

InChI Key

YBBIUOGAZGRFOH-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CCCCC23OCCO3)C(=O)C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.